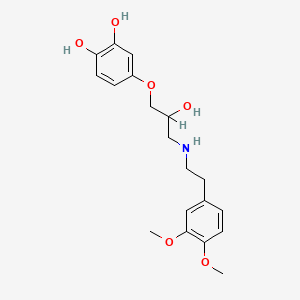

1-(3,4-Dimethoxyphenethylamino)-3-(3,4-dihydroxyphenoxy)-2-propanol

Übersicht

Beschreibung

Ro 363 is a selective beta 1-adrenoceptor agonist.

Wirkmechanismus

Ro 363, also known as 1-(3,4-Dimethoxyphenethylamino)-3-(3,4-dihydroxyphenoxy)-2-propanol or 4-(3-((3,4-Dimethoxyphenethyl)amino)-2-hydroxypropoxy)benzene-1,2-diol, is a potent and highly selective β1-adrenoceptor agonist .

Target of Action

The primary target of Ro 363 is the β1-adrenoceptor . Adrenoceptors are a class of G protein-coupled receptors that are targets of the catecholamines, especially norepinephrine and epinephrine.

Mode of Action

Ro 363 interacts with its target, the β1-adrenoceptor, to stimulate a response. It is an effective inotropic stimulant, meaning it increases the force of the heart’s contractions . This interaction results in pronounced increases in myocardial contractility .

Biochemical Pathways

The activation of β1-adrenoceptors by Ro 363 leads to an increase in cyclic AMP (cAMP) inside the cell, which in turn activates protein kinase A (PKA). PKA then phosphorylates various proteins, leading to changes in their activity. This can result in increased heart rate and contractility .

Result of Action

The activation of β1-adrenoceptors by Ro 363 leads to a decrease in diastolic blood pressure and an increase in myocardial contractility . This can help improve the pumping efficiency of the heart, which can be beneficial in conditions such as heart failure.

Biologische Aktivität

1-(3,4-Dimethoxyphenethylamino)-3-(3,4-dihydroxyphenoxy)-2-propanol, also known as a derivative of ibopamine, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 334.37 g/mol. It is characterized by the presence of a dimethoxyphenethylamine moiety and a dihydroxyphenoxy group, which contribute to its biological properties.

This compound exhibits several pharmacological activities:

- Cardiac Stimulation : As a derivative of ibopamine, it acts as a cardiotonic agent, enhancing cardiac output and improving renal function in cases of heart failure .

- Monoamine Oxidase Inhibition : Similar to its analogs, it has been noted for its activity as a monoamine oxidase inhibitor (MAOI), which can influence neurotransmitter levels in the brain .

- Neurotransmitter Modulation : The compound may modulate dopamine levels due to its structural similarity to dopamine and other phenethylamines .

Table 1: Summary of Biological Activities

Case Studies

-

Cardiac Function Improvement :

A study demonstrated that ibopamine derivatives improved cardiac function in patients with chronic heart failure. The compound was administered at varying doses, showing significant improvements in ejection fraction and exercise tolerance . -

Anxiolytic Properties :

Research comparing the anxiolytic effects of this compound with diazepam indicated that the novel compound exhibited comparable effects on anxiety-like behavior in animal models. This suggests potential for further development as an anxiolytic medication . -

Neuropharmacological Studies :

Investigations into the neuropharmacological profile revealed that the compound could modulate serotonin and norepinephrine levels, contributing to its potential antidepressant effects. These findings warrant further exploration into its use for mood disorders .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Cardiovascular Health

The compound has been investigated for its role in treating heart conditions. It acts as a cardiac stimulant and has been shown to improve cardiac output in patients with heart failure. Research indicates that it enhances myocardial contractility without significantly increasing heart rate, making it a valuable agent in managing heart failure symptoms.

- Mechanism of Action : The compound functions by stimulating beta-adrenergic receptors and promoting vasodilation through the release of nitric oxide. This dual action helps in reducing cardiac workload while improving blood flow.

2. Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Parkinson's and Alzheimer's.

- Research Findings : In vitro studies demonstrate that the compound can reduce oxidative stress and apoptosis in neuronal cells. For example, it has been shown to upregulate antioxidant enzymes and downregulate pro-apoptotic factors in neuronal cultures exposed to neurotoxic agents.

Table 1: Cardiovascular Effects of 1-(3,4-Dimethoxyphenethylamino)-3-(3,4-dihydroxyphenoxy)-2-propanol

Table 2: Neuroprotective Properties

Case Studies

Case Study 1: Cardiac Function Improvement

A clinical trial involving patients with chronic heart failure demonstrated that administration of this compound resulted in significant improvements in left ventricular ejection fraction (LVEF) compared to placebo. Patients reported enhanced quality of life and reduced symptoms of dyspnea during exertion.

Case Study 2: Neuroprotection in Animal Models

In an animal model of Parkinson's disease, administration of the compound led to a significant reduction in motor deficits and preservation of dopaminergic neurons compared to control groups. Behavioral assessments indicated improved motor function and coordination.

Eigenschaften

IUPAC Name |

4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO6/c1-24-18-6-3-13(9-19(18)25-2)7-8-20-11-14(21)12-26-15-4-5-16(22)17(23)10-15/h3-6,9-10,14,20-23H,7-8,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNBEBPVKCJZPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNCC(COC2=CC(=C(C=C2)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30996023 | |

| Record name | 4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropoxy)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30996023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74513-77-2 | |

| Record name | Ro 363 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074513772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropoxy)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30996023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Ro 363 and what are the downstream effects of this interaction?

A1: Ro 363 is a selective β1-adrenoceptor agonist. [, , , , ] β1-adrenoceptors are primarily found in the heart and their stimulation leads to increased heart rate (chronotropic effect) and increased force of contraction (inotropic effect). [, , , ]

Q2: Are there any studies that investigate the effects of Ro 363 in models of cardiac dysfunction?

A3: Yes, research using a rat model of cardiac failure induced by myocardial infarction found that Ro 363's inotropic response was reduced, mirroring the desensitization observed with the non-selective β-adrenoceptor agonist isoprenaline. [, ] This suggests a potential involvement of altered β1-adrenoceptor signaling pathways in heart failure. [, ]

Q3: Are there any specific tissues or organs where the effects of Ro 363 have been studied beyond the cardiovascular system?

A4: Studies have examined the effects of Ro 363 in rat ileum and costo-uterine muscle. Interestingly, despite being considered a β1-adrenoceptor agonist, Ro 363 displayed very low potency in these tissues, which are predominantly populated by β3-adrenoceptors. [, ] This suggests a low affinity of Ro 363 for the β3-adrenoceptor subtype. [, ]

Q4: Is there evidence of β-adrenoceptor subtype differences in response to Ro 363 across species?

A5: Research suggests potential species-related differences in β-adrenoceptor responses. For instance, in studies using guinea pig trachea, Ro 363 demonstrated a limited capacity to induce relaxation, suggesting a minimal role of β1-adrenoceptors in this tissue. [] Conversely, β2-adrenoceptor agonists effectively relaxed guinea pig trachea, highlighting the varying distribution and function of β-adrenoceptor subtypes across species. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.